molecular formula C18H33NO4Si B8305277 tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B8305277
M. Wt: 355.5 g/mol
InChI Key: ZSLXITIMMRZQBV-AWEZNQCLSA-N
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Description

tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a silyl ether, and a tetrahydropyridine ring. Its synthesis and applications are of particular interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of the Silyl Ether Group: The silyl ether group is introduced through a silylation reaction, where a silylating agent such as tert-butyldimethylsilyl chloride is used in the presence of a base.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through an alkylation reaction, using tert-butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the use of automated equipment ensures consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it a useful tool for probing biological systems.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving metabolic pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a silyl ether group, a tert-butyl group, and a tetrahydropyridine ring makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C18H33NO4Si

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-5-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C18H33NO4Si/c1-13-10-14(12-22-24(8,9)18(5,6)7)19(11-15(13)20)16(21)23-17(2,3)4/h10,14H,11-12H2,1-9H3/t14-/m0/s1

InChI Key

ZSLXITIMMRZQBV-AWEZNQCLSA-N

Isomeric SMILES

CC1=C[C@H](N(CC1=O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CC(N(CC1=O)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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